molecular formula C17H18N2O5 B1173678 N,N,N-Trimethyl Ethylenediamine CAS No. 145-25-6

N,N,N-Trimethyl Ethylenediamine

Cat. No.: B1173678
CAS No.: 145-25-6
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Description

Contextualization within Substituted Ethylenediamine (B42938) Ligand Chemistry

Substituted ethylenediamines represent a cornerstone of coordination chemistry, building upon the foundational work of Alfred Werner on ethylenediamine complexes over a century ago. rsc.org Ethylenediamine itself is a classic bidentate chelating ligand, forming a stable five-membered ring with a metal ion. rsc.org The substitution of methyl groups onto the nitrogen atoms, as seen in N,N,N-Trimethyl Ethylenediamine, significantly influences the steric and electronic properties of the resulting metal complexes.

The asymmetrical nature of this compound distinguishes it from its symmetrically substituted counterparts like N,N,N',N'-tetramethylethylenediamine (TMEDA). This asymmetry can lead to unique stereochemical outcomes in the coordination sphere of a metal. Research has shown that for copper complexes of ethylenediamine and its methyl-substituted derivatives, the mode of binding can shift. A study combining spectroscopic measurements and ab initio calculations revealed that while the parent Cu-ethylenediamine complex favors a monodentate structure stabilized by hydrogen bonding, the methyl-substituted derivatives, including the one with this compound, favor bidentate cyclic structures. nih.govacs.org

The coordination of this compound to metal centers has been structurally characterized in various complexes. For instance, the crystal structure of trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride reveals a six-coordinate Ni(II) atom in a slightly distorted octahedral environment. In this complex, the two this compound ligands coordinate in a bidentate fashion. researchgate.net The specific bond lengths and angles within such complexes provide valuable insight into the ligand's interaction with different metal ions.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
Ni—N1 Bond Length (Å) 2.1906 (18)
Ni—N2 Bond Length (Å) 2.1245 (18)
Ni—O Bond Length (Å) 2.1189 (15)

Table 1: Selected Crystallographic Data for trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride. researchgate.net

Historical Development and Evolution of Research on this compound

The study of this compound is situated within the broader historical context of diamine chemistry, which has been closely linked to the polymer industry and the development of coordination chemistry. While early research focused on simpler, symmetrical diamines like ethylenediamine, the focus gradually expanded to include more complex and functionalized derivatives to tailor specific electronic and steric properties.

Traditional laboratory synthesis of this compound has primarily relied on the reaction of substituted chloroethane (B1197429) hydrochloride derivatives with methylamines. For instance, reacting N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427) is a well-established method. google.com Another route involves the reaction of 2-chloro-N-methylethylamine hydrochloride with a dimethylamine (B145610) solution. google.com These methods, while mature, have prompted research into more environmentally friendly and efficient processes suitable for industrial-scale production, especially given the compound's increasing demand. google.com

The evolution of research on asymmetrically substituted ethylenediamines like this compound has been driven by the quest for ligands that can impart specific properties to metal complexes, such as catalytic activity or unique structural features. The ability to fine-tune the ligand environment around a metal center is crucial for developing new catalysts and materials. The synthesis of N-alkylated derivatives represents a progression towards more specialized applications requiring these tailored properties.

Current Research Trends and Future Perspectives for this compound Applications

Current research on this compound is vibrant and multifaceted, with significant interest in its application as a precursor and reagent in organic synthesis and materials science. Its role as a building block for complex molecules is a major driver of its demand.

A significant application is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various kinase inhibitors used in targeted cancer therapies. This has spurred research into developing greener and more efficient synthesis methods to ensure a high-purity supply for pharmaceutical applications.

In the realm of materials science, this compound is used as a precursor in the synthesis of novel surfactants. For example, it has been employed in the preparation of gemini (B1671429) surfactants, which are known for their unique aggregation properties. sigmaaldrich.comsigmaaldrich.com It is also used as an amine component for the in situ formation of α-amino alkoxides, which are valuable reagents in organic synthesis, for instance, in the synthesis of new disubstituted dihydrodipyridopyrazines. sigmaaldrich.comsigmaaldrich.com

The coordination chemistry of this compound continues to be an active area of investigation. Studies involving its complexes with various transition metals, such as copper and titanium, help to elucidate fundamental aspects of metal-ligand bonding and reactivity. nih.govacs.org These fundamental studies are crucial for the rational design of new catalysts and functional materials. Future perspectives likely involve the development of novel catalytic systems based on this compound complexes for a range of organic transformations. There is also potential for its incorporation into new functional polymers and other advanced materials where its specific steric and electronic properties can be exploited.

Properties

CAS No.

145-25-6

Molecular Formula

C17H18N2O5

Origin of Product

United States

Advanced Synthetic Methodologies for N,n,n Trimethyl Ethylenediamine

Established Synthetic Pathways for N,N,N-Trimethyl Ethylenediamine (B42938)

The traditional synthesis of N,N,N-Trimethyl Ethylenediamine primarily relies on aminolysis reactions, which are mature and cost-effective. google.com However, alternative routes are also being explored to address some of the limitations of these conventional methods.

The most common and well-established method for producing this compound involves the reaction of a substituted chloroethane (B1197429) hydrochloride with a substituted methylamine (B109427). google.com This aminolysis reaction can be carried out in two primary ways:

Route A: The reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine. google.com

Route B: The reaction of 2-chloro-N-methylethylamine hydrochloride with a dimethylamine (B145610) aqueous solution. google.com

Both routes yield N,N,N-Trimethylethylenediamine hydrochloride, which is then neutralized with a strong base, such as sodium hydroxide, to obtain the final product. google.com While this method is effective, the use of solid alkali for neutralization can pose safety risks and generate a significant amount of high-salt, high-ammonia nitrogen wastewater, which is challenging to treat. google.com

A detailed patent describes a process where a 40% aqueous solution of dimethylamine is reacted with 2-chloro-N-methylethylamine hydrochloride. google.com The resulting organic phase is then rectified to yield the final product with a purity of over 98% and a yield of 84.9%. google.com

To circumvent some of the issues associated with traditional aminolysis, alternative synthetic strategies have been investigated. One such method involves the use of aziridine (B145994) derivatives, which can react with amine compounds in the presence of a catalyst, such as an acidic cationic resin or a molecular sieve. google.com While this route can produce high yields of N,N,N-Trimethylethylenediamine, it is often not suitable for industrial-scale production due to the high cost and low selectivity in preparing the aziridine starting material. google.com Additionally, the high consumption of the catalyst and the complexity of its regeneration contribute to the generation of solid waste. google.com

Another approach involves the reductive amination of reducing sugars in the presence of hydrogen and a primary or secondary amine. This method utilizes a supported hydrogenation catalyst and is performed under superatmospheric pressure at temperatures ranging from 50°C to 200°C. google.com While this method has been demonstrated for the synthesis of related N-substituted acyclic ethylenediamines, its specific application to this compound from non-reducing sugars like sucrose (B13894) has been shown to require harsh reaction conditions, resulting in poor yield and purity. google.com

A summary of established synthetic pathways is presented in the table below.

Synthetic Pathway Reactants Key Features Reported Yield Reference
Aminolysis (Route A)N,N-dimethylaminoethyl chloride hydrochloride, MethylamineMature, cost-effective process. google.comHigh google.com
Aminolysis (Route B)2-chloro-N-methylethylamine hydrochloride, DimethylamineMature, cost-effective process; documented yield of 84.9% with >98% purity. google.com84.9% google.com
Aziridine-based SynthesisAziridine derivatives, Amine compoundsHigh yield but expensive starting materials and catalyst issues. google.comHigh google.com
Reductive Amination of SugarsReducing sugars, Amines, HydrogenUses a supported hydrogenation catalyst; less effective with non-reducing sugars. google.comPoor (with sucrose) google.com

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, there is a significant push towards developing greener and more sustainable chemical processes. rsc.orgresearchgate.net This has led to research into environmentally benign solvent systems and sustainable catalysts for the synthesis of this compound.

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. mdpi.com A patented method for the synthesis of this compound highlights a green and environmentally friendly approach by using an aqueous solution for the reaction. google.com This process involves adding an aqueous solution of either methylamine or dimethylamine to a reaction container, followed by the dropwise addition of an aqueous solution of the corresponding chloroalkane hydrochloride. google.comchemicalbook.com

This aqueous-phase synthesis offers several advantages:

Reduced Environmental Impact: It eliminates the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions. mdpi.com

Waste Reduction: The process is designed to be a "zero-emission" system by recycling the alkaline water phase. After concentrating the alkali water phase and filtering out salts, the remaining alkali liquor can be reused in subsequent batches. google.com

Improved Safety: The use of an aqueous system can mitigate some of the safety risks associated with flammable organic solvents.

The development of sustainable catalysts is another cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and reusable catalytic systems. rsc.org While specific research on sustainable catalysts for this compound is emerging, broader trends in amine synthesis point towards promising directions.

One approach is the use of heterogeneous catalysts, such as acidic zeolites, which can potentially replace halogenated intermediates. snu.ac.kr Preliminary studies have shown the reductive amination of ethylenediamine with methanol (B129727) over a Palladium on carbon (Pd/C) catalyst, although yields have been suboptimal.

Another innovative and sustainable approach is the use of CO2 as a C1 source for N-methylation of amines. rsc.org This method can be performed catalyst-free, using sodium borohydride (B1222165) as a reductant, with the selectivity towards formylation or methylation being controlled by the choice of solvent and reaction temperature. rsc.org

Biocatalysis, particularly the use of enzymes like lipases, also presents a green alternative for amide synthesis through the direct aminolysis of esters under mild conditions. nih.govnih.gov While not yet specifically applied to this compound, this enzymatic approach avoids the need for prior hydrolysis of esters and can be highly selective, making it a promising area for future research. nih.govnih.gov

Optimization of Reaction Parameters for Enhanced this compound Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product, which is particularly important for pharmaceutical intermediates that have stringent purity requirements. google.com Key parameters that can be adjusted include temperature, pressure, reactant stoichiometry, and addition rate.

In the context of the aqueous-phase synthesis of this compound, several optimization strategies have been identified:

Temperature Control: The dropwise addition of the chloroethylamine hydrochloride solution is critical to control the exothermic nature of the reaction and maintain the temperature below 40°C. This helps to minimize the formation of by-products.

Reactant Recovery: Implementing a methylamine absorption device in series with the reaction container allows for the recovery of unreacted methylamine, which can then be recycled. google.com

Post-Treatment Process: A well-designed post-treatment process is essential for achieving high purity and minimizing waste. This includes separating the organic and alkali water phases, followed by rectification of the organic phase to isolate the product. The alkali water phase can be concentrated, filtered to remove salts, and then fortified with additional base for reuse in the next batch. google.com

The following table summarizes the impact of optimizing certain parameters in the synthesis of this compound.

Parameter Condition/Method Effect on Yield/Purity Reference
Reaction MediumAqueous solutionAllows for a "zero-emission" process through recycling of the alkali water phase. google.com google.com
Reactant AdditionDropwise addition of chloroethylamine hydrochlorideControls exotherm, minimizes side reactions.
Post-TreatmentRectification of the organic phaseAchieves >98% purity. google.com google.com
By-product ManagementConcentration and filtration of the alkali water phaseEnables recycling of the lye, reducing waste. google.com google.com

Isotopic Labeling Strategies for this compound (e.g., Deuteration)

Isotopic labeling of N,N,N-Trimethylethylenediamine, particularly through deuteration, is a significant strategy employed to enhance the pharmacokinetic properties of pharmaceutically active compounds. The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific metabolic sites can lead to a considerable improvement in the drug's efficacy and metabolic stability.

Deuterated N,N,N'-trimethylethylenediamine serves as a crucial intermediate in the synthesis of various deuterated kinase inhibitors. google.com The rationale behind this approach is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism, prolonging the drug's half-life in the body. google.com Consequently, this may allow for a reduced dosage frequency and a more favorable therapeutic profile. google.com

A primary synthetic route to deuterated N,N,N'-trimethylethylenediamine involves a two-step process. google.com The first step is the chlorination of a deuterated precursor, followed by a secondary aminolysis reaction. google.com

Specifically, the synthesis can be initiated from deuterated 2-(dimethylamino)ethyl-1-alcohol. This starting material undergoes a chlorination reaction to yield deuterated 2-chloro-N,N-dimethylethylamine hydrochloride. google.com This intermediate is then subjected to a secondary aminolysis reaction with either monomethylamine or a deuterated version of monomethylamine. google.com This reaction is typically carried out in a suitable solvent in the presence of a base at controlled temperatures, ranging from -20 to 50 °C, to produce the final deuterated N,N,N'-trimethylethylenediamine product. google.com

An example of this synthesis involves reacting 2-chloro-N-methyl-d3-N-methyl-ethylamine hydrochloride with a 40% methylamine solution. google.com The reaction is initiated at a low temperature (-5 °C) and then heated to 50 °C to ensure completion. google.com Following the reaction, the product is isolated by adjusting the pH and extracting with an organic solvent. google.com

Below is a table summarizing the key steps and reagents for a representative synthesis of deuterated N,N,N'-trimethylethylenediamine.

StepReactantsReagents/ConditionsProductYield
1. Chlorination Deuterated 2-(dimethylamino)ethyl-1-alcoholChlorinating agent (e.g., thionyl chloride)Deuterated 2-chloro-N,N-dimethylethylamine hydrochlorideNot specified
2. Aminolysis Deuterated 2-chloro-N,N-dimethylethylamine hydrochloride, Monomethylamine (or deuterated monomethylamine)Base (e.g., K2CO3), Solvent (e.g., Deionized water, DCM for extraction), -20 to 50 °CDeuterated N,N,N'-trimethylethylenediamine87.8% google.com

Catalytic Applications of N,n,n Trimethyl Ethylenediamine and Its Complexes

N,N,N-Trimethyl Ethylenediamine (B42938) as an Organocatalyst or Additive in Organic Reactions

The utility of N,N,N-Trimethyl Ethylenediamine as an organocatalyst and reagent is rooted in its nucleophilic character and its capacity to act as a base. researchgate.net The presence of lone pairs of electrons on its nitrogen atoms makes them readily available to interact with electrophilic centers, thereby initiating or accelerating a range of chemical reactions. researchgate.net

A notable application of this compound is its use as an amine component for the in situ formation of α-amino alkoxides. sigmaaldrich.comnih.govsigmaaldrich.comfishersci.comsigmaaldrich.com This is particularly valuable in reactions such as the lithiation of corresponding carboxaldehydes, which is a key step in the synthesis of new 4,6-disubstituted dihydrodipyridopyrazines. sigmaaldrich.comsigmaaldrich.com In this context, the diamine facilitates the formation of the reactive α-amino alkoxide intermediate, which then directs the lithiation process.

Furthermore, the basic nature of this compound allows it to be used as a proton scavenger or a basic catalyst in various organic transformations. The presence of two amine groups with different steric and electronic environments can also lead to selective catalysis in certain reactions.

Transition Metal Catalysis Mediated by this compound Ligands

This compound is widely employed as a ligand in coordination chemistry, where it forms stable complexes with various transition metals. cymitquimica.com Its ability to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, is a key feature of its catalytic activity. These metal complexes are effective catalysts in a range of important organic transformations, including cross-coupling reactions and polymerization processes.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)

While specific examples detailing the use of this compound in well-known cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are not extensively documented in readily available literature, its structural analogues and related diamine ligands have shown significant utility in this area. For instance, N,N'-dimethyl-substituted diamine ligands are generally preferred in copper-catalyzed cross-coupling reactions as they provide higher reaction rates and prevent undesired N-arylation of the ligand itself. nih.gov

The fundamental role of diamine ligands in these catalytic cycles is to stabilize the metal center and modulate its reactivity. In copper-catalyzed reactions, for example, chelating diamine ligands are crucial for controlling the concentration of the active catalytic species. mit.edu It is plausible that this compound could function effectively in similar palladium-, nickel-, or copper-catalyzed cross-coupling reactions, where its bidentate nature would stabilize the metal catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. Further research in this specific area would be beneficial to fully explore its potential.

Polymerization Processes Initiated or Catalyzed by this compound Systems

This compound and its metal complexes play a role in various polymerization processes, leveraging its coordinating and catalytic properties to influence the initiation and propagation of polymer chains.

In the realm of radical polymerization, the closely related compound N,N,N',N'-tetramethylethylenediamine (TMEDA) is frequently used as a catalyst in conjunction with an initiator like ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS). nih.gov This system is often employed in the preparation of protein and peptide-loaded hydrogels. nih.gov The role of the tertiary amine in this process is to accelerate the formation of free radicals from the persulfate initiator, which in turn initiate the polymerization of monomers. While direct studies on this compound in this specific application are less common, its structural similarity to TMEDA suggests it could perform a similar catalytic function in promoting radical formation for polymerization.

In anionic polymerization, particularly of dienes, lithium amides are often used as initiators. datapdf.com While specific data on this compound as a primary initiator is scarce, it can act as an activator or co-catalyst in these systems. The addition of tertiary amines to anionic polymerization reactions can influence the rate of polymerization and the microstructure of the resulting polymer by modifying the aggregation state and reactivity of the organolithium initiator.

This compound can form complexes with transition metals that are active catalysts for coordination polymerization. For instance, nickel(II) complexes containing N,N,N'-trimethylethylenediamine ligands have been synthesized and characterized. researchgate.netnih.gov These types of complexes, particularly those with α-diimine ligands, are of interest as single-site catalysts for the polymerization of ethylene (B1197577) to produce branched polyolefins with desirable mechanical properties. rsc.org The structure of the ligand, including the steric and electronic properties of the amine groups, plays a crucial role in determining the catalytic activity, thermal stability, and the properties of the resulting polymer. rsc.org Additionally, polymer-bound (N,N,N′-Trimethylethylenediamine)platinum(II) chloride has been developed as a catalyst, indicating its utility in heterogeneous catalysis for polymerization and other reactions. sigmaaldrich.com

Oxidation and Reduction Catalysis

A review of available scientific literature indicates that specific applications of this compound or its metal complexes in the fields of oxidation and reduction catalysis are not well-documented. While copper complexes of this compound have been synthesized and characterized, these studies have primarily focused on their spectroscopic and structural properties rather than their catalytic activity nih.govresearchgate.netuky.edu. Research on the catalytic oxidation and reduction reactions involving diamine ligands typically employs other related compounds, such as unsubstituted ethylenediamine or the more symmetrically substituted N,N,N',N'-tetramethylethylenediamine (TMEDA). Therefore, detailed research findings or data tables on the performance of this compound in these specific catalytic applications are not available at this time.

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral diamines, in particular, are a well-established class of ligands for various transition metals. However, research into the synthesis and application of chiral derivatives of this compound is not prominent in the scientific literature. Searches for such compounds and their use in asymmetric transformations have not yielded specific examples. The focus in the field has largely been on other structural scaffolds. Consequently, there is a lack of data, research findings, and examples of reactions catalyzed by chiral this compound derivatives.

Mechanistic Investigations of this compound-Promoted Catalytic Cycles

The structural asymmetry of this compound, which features both a tertiary (dimethylamino) and a secondary (methylamino) nitrogen atom, allows it to participate in unique intramolecular catalytic processes. A key example of this is its reaction with phenylglyoxal (B86788) hydrate (B1144303), which serves as a model for understanding internal catalysis.

In this transformation, this compound reacts with phenylglyoxal hydrate to yield N-(2-dimethylaminoethyl)-N-methylmandelamide. Mechanistic studies have shown that the reaction rate is significantly enhanced due to an intramolecular general-base catalysis mechanism. The tertiary dimethylamino group acts as an internal base, facilitating the nucleophilic attack of the secondary amino group on the carbonyl carbon of the phenylglyoxal. This intramolecular assistance lowers the activation energy of the reaction compared to an analogous intermolecular process.

The proposed mechanism involves the following key steps:

The secondary amine group of this compound attacks the carbonyl group of phenylglyoxal.

Simultaneously, the nearby tertiary dimethylamino group abstracts a proton from the attacking secondary amine's nitrogen atom, acting as an internal general base.

This concerted process facilitates the formation of a tetrahedral intermediate, which then rearranges to the final amide product.

This phenomenon highlights how the specific arrangement of functional groups within the this compound molecule allows it to act as a self-contained catalytic system for this specific transformation.

Integration of N,n,n Trimethyl Ethylenediamine in Materials Science

Design and Synthesis of N,N,N-Trimethyl Ethylenediamine-Based Polymeric Materials

The incorporation of N,N,N-Trimethyl Ethylenediamine (B42938) into polymeric structures can be achieved through several synthetic strategies, yielding materials with tailored properties for applications such as catalysis.

One notable example is the creation of polymer-bound catalysts. sigmaaldrich.com In this approach, the diamine acts as a ligand that coordinates with a metal center, and this entire complex is then immobilized on a polymer support. A specific realization of this is (N,N,N′-Trimethylethylenediamine)platinum(II) chloride, polymer-bound . sigmaaldrich.com This material consists of a polystyrene backbone, which is cross-linked with divinylbenzene (B73037) to ensure structural integrity and insolubility. The this compound ligand chelates a platinum(II) metal center, which serves as the active catalytic site. This entire metal-ligand complex is covalently attached to the polymer.

The key advantage of such a design is the heterogenization of a homogeneous catalyst. By anchoring the catalytically active platinum complex to the solid polymer support, the catalyst can be easily separated from the reaction mixture by simple filtration, enabling its reuse and reducing product contamination. These polymer-bound systems are designed for stability and controlled reactivity, with the porous nature of the cross-linked polymer allowing reactant molecules to access the active sites.

Another synthetic route involves the post-polymerization modification of existing polymers. For instance, polymers containing reactive pendant groups, such as the carboxylic acid groups in poly(acrylic acid), can be functionalized with this compound. researchgate.net This is typically achieved using a condensing reagent that facilitates the formation of an amide bond between the polymer's carboxyl group and one of the amine groups of the diamine. This method allows for the introduction of the diamine's functional groups onto a pre-existing polymer chain, creating a new material with altered chemical and physical properties, such as enhanced hydrophilicity or metal-ion chelation capabilities. sapub.orgmdpi.com

Table 1: Characteristics of a Polymer-Bound this compound Catalyst

Property Description
Polymer Support Polystyrene, 1% cross-linked with divinylbenzene
Ligand This compound
Metal Center Platinum(II)
Particle Size 50-100 mesh
Loading 0.5-1.5 mmol/g Pt loading

| Application | Heterogeneous catalyst |

This compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound's ability to act as a ligand for metal ions makes it a valuable component in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). cymitquimica.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, including its pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate metal nodes and organic linkers.

The diamine can be integrated into MOF structures primarily through post-synthetic modification. nih.gov In this process, a pre-synthesized MOF that contains open metal sites or reactive functional groups is exposed to this compound. The diamine then coordinates to the available metal sites within the pores of the framework, introducing its amine functionalities without altering the underlying crystal structure. This method is particularly effective for tailoring the internal surface chemistry of MOFs for specific applications.

Gas Adsorption and Separation Properties of MOFs

The functionalization of MOFs with amine groups is a widely recognized strategy to enhance the capture of acidic gases, particularly carbon dioxide (CO₂). mdpi.comnih.gov The nitrogen atoms in the amine groups act as strong Lewis bases, creating favorable interaction sites for CO₂ molecules. While direct studies on MOFs functionalized with this compound are specific, extensive research on closely related diamines, such as N,N′-dimethylethylenediamine (mmen), provides significant insight into the expected behavior. frontiersin.orgrsc.org

When diamines are appended to the open metal sites within a MOF, they can drastically improve both the capacity and selectivity of CO₂ adsorption, especially at the low partial pressures relevant to flue gas streams and direct air capture. rsc.orgnih.gov For example, the MOF Mg₂(dobpdc) functionalized with mmen exhibits a remarkable step-shaped CO₂ adsorption isotherm. This behavior is attributed to a cooperative insertion mechanism where CO₂ molecules react with the metal-bound amines to form ammonium (B1175870) carbamate (B1207046) chains that propagate along the MOF's pores. ntnu.no This cooperative process leads to exceptionally high uptake capacities at specific threshold pressures.

Molecular simulation studies have further elucidated that amine-functionalized MOFs can achieve significantly higher CO₂ adsorption capacities compared to their non-functionalized parent structures. frontiersin.orgresearchgate.net The presence of amine groups enhances the isosteric heat of adsorption, indicating a stronger interaction between the MOF and CO₂ molecules.

Table 2: Comparative CO₂ Adsorption in Amine-Functionalized MOFs

Material Adsorption Conditions CO₂ Capacity (mmol/g) Reference
mmen-Mg₂(dobpdc) 0.39 mbar, 25 °C ~2.0 nih.gov
mmen-Mg₂(dobpdc) 0.15 bar, 40 °C ~3.14 nih.gov
mmen-Mg/DOBPDC 15 kPa, 313 K ~3.6 frontiersin.org
Bare Mg/DOBPDC 15 kPa, 313 K ~3.1 frontiersin.org
MIP-207-NH₂-25% 1 bar, 25 °C 2.91 mdpi.com

Catalytic Activity of this compound-Derived MOFs

The integration of this compound into MOFs can produce highly effective heterogeneous catalysts. The catalytic activity can stem from the amine groups themselves acting as basic sites or from metal complexes formed with the diamine that are subsequently immobilized within the MOF structure. nih.gov

By confining catalytically active species within the well-defined pores of a MOF, these materials can offer advantages such as substrate size-selectivity and improved catalyst stability. For instance, a MOF functionalized with this compound could potentially catalyze base-driven reactions like Knoevenagel condensations. aston.ac.uk

Furthermore, MOFs can serve as hosts for metal-diamine complexes, similar to the polymer-bound catalysts described previously. A MOF-supported (this compound)platinum(II) complex would combine the high surface area and porous nature of the MOF with the catalytic activity of the platinum center. This could lead to catalysts with enhanced activity and accessibility compared to non-porous polymer supports. Defect engineering strategies, where functional groups are intentionally introduced at missing linker sites, can create synergistic Lewis acidic and basic sites, mimicking enzyme active sites and enhancing catalytic performance for reactions like amide bond formation. chemrxiv.org

Development of this compound-Functionalized Nanomaterials

The surface modification of nanomaterials with organic molecules is a powerful technique to impart new functionalities. This compound can be grafted onto the surface of various nanoparticles, such as those made of silica (B1680970) (SiO₂) or zinc oxide (ZnO), to create functionalized nanomaterials for applications in sensing, remediation, and catalysis.

The most common method for attaching such amines to oxide surfaces involves the use of silane (B1218182) coupling agents. A molecule like N-[3-(trimethoxysilyl)propyl]ethylenediamine can serve as a template for this process. digitellinc.com A similar trimethoxysilyl-derivatized version of this compound could be synthesized and used to functionalize silica nanoparticles. The trimethoxysilyl group reacts with the hydroxyl groups on the nanoparticle surface to form stable covalent bonds, leaving the diamine group exposed and available for further interaction.

This surface functionalization can transform inert nanoparticles into highly effective chelating agents for capturing heavy metal ions from aqueous solutions. digitellinc.com The exposed diamine groups can coordinate with metal ions, effectively sequestering them onto the nanoparticle surface. The high surface-to-volume ratio of nanoparticles ensures a large capacity for metal binding. Infrared spectroscopy and thermogravimetric analysis are key techniques used to confirm the successful grafting of the amine groups onto the nanoparticle surface. digitellinc.comresearchgate.net

Computational and Theoretical Investigations of N,n,n Trimethyl Ethylenediamine

Quantum Chemical Studies on N,N,N-Trimethyl Ethylenediamine (B42938) Structure and Conformation

Quantum chemical studies are fundamental to elucidating the intrinsic properties of N,N,N-Trimethyl Ethylenediamine. These computational techniques allow for a detailed examination of the molecule's three-dimensional arrangement and the nature of its chemical bonds.

The electronic structure of this compound, with the chemical formula (CH₃)₂NCH₂CH₂NHCH₃, is characterized by the presence of two nitrogen atoms with lone pairs of electrons, making it a potent bidentate ligand. cymitquimica.com Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the electron distribution within the molecule. researchgate.netnih.gov These calculations help in understanding the molecule's basicity, which arises from the availability of the nitrogen lone pairs to accept protons. cymitquimica.com

Analysis of the molecular orbitals shows that the highest occupied molecular orbitals (HOMOs) are primarily localized on the nitrogen atoms, which confirms their role as the primary sites for electrophilic attack and coordination to metal ions. The distribution of electron density and the electrostatic potential map reveal the nucleophilic character of the nitrogen atoms. The molecule has been studied using advanced techniques like pulsed-field ionization zero electron kinetic energy (PFI-ZEKE) spectroscopy, which provides experimental data on its ionization energy and vibrational frequencies of the cation, corroborating theoretical calculations. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₅H₁₄N₂ chemicalbook.comnih.gov
Molecular Weight 102.18 g/mol chemicalbook.comnih.gov
XLogP3 -0.2 nih.gov
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 3 lookchem.com
Exact Mass 102.115698455 Da nih.govlookchem.com

This table presents computationally derived properties of the this compound molecule.

The flexibility of the ethylenediamine backbone in this compound allows for the existence of multiple conformations. The rotation around the C-C and C-N single bonds leads to a complex potential energy surface with several local minima, corresponding to different stable conformers (rotamers). Computational methods are used to explore this conformational landscape, identifying the most stable geometries and the energy barriers between them. mdpi.com

The relative orientation of the methyl groups and the lone pairs on the nitrogen atoms defines the different conformers. The most stable conformers are typically those that minimize steric hindrance between the bulky methyl groups and lone pair-lone pair repulsion. The chelate ring formed upon coordination to a metal center typically adopts a gauche conformation. nih.govresearchgate.net Conformational analysis is crucial as the specific conformation of the ligand can significantly influence the geometry and stability of its metal complexes. nih.gov

Molecular Modeling of this compound-Metal Interactions

Molecular modeling is a powerful tool for investigating how this compound interacts with metal ions, which is central to its application in coordination chemistry. cymitquimica.com

This compound acts as a bidentate chelating agent, forming a stable five-membered ring with metal ions. nih.govresearchgate.netlibretexts.org Molecular mechanics and DFT calculations can predict the coordination geometry of these complexes. For instance, in the complex trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride, the nickel(II) ion is in a slightly distorted octahedral environment. nih.govresearchgate.net It coordinates to the four nitrogen atoms from two N,N,N'-trimethylethylenediamine ligands and two oxygen atoms from water molecules. nih.govresearchgate.net

Table 2: Selected Bond Lengths in [Ni(C₅H₁₂N₂)₂(H₂O)₂]Cl₂

Bond Bond Length (Å)
Ni—N1 2.1906 (18)
Ni—N2 2.1245 (18)
Ni—O1 2.1189 (15)

Data from the crystal structure of trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride. nih.gov

This compound and its metal complexes can act as catalysts in various organic reactions. cymitquimica.com Computational modeling allows for the detailed investigation of the reaction mechanisms at a molecular level. By mapping the potential energy surface of the reaction, key intermediates and transition states can be identified, and activation energies can be calculated.

For example, in a catalytic cycle involving a metal complex of this compound, DFT calculations can be used to model the substrate binding, the chemical transformation step, and the product release. This provides insights into the role of the ligand in stabilizing the metal center, influencing its reactivity, and facilitating the catalytic turnover. Understanding these mechanisms is crucial for optimizing reaction conditions and improving catalyst efficiency.

Application of Computational Methods in this compound Derivative Design

Computational methods are invaluable in the rational design of new derivatives of this compound with enhanced or specific properties. By modifying the parent structure in silico, researchers can predict the properties of a wide range of potential derivatives before undertaking their synthesis and experimental testing.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N,N,N',N'-tetramethylethylenediamine (TMEDA)
trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride
α-amino alkoxides
Gemini (B1671429) surfactants

Emerging Research Directions and Future Outlook for N,n,n Trimethyl Ethylenediamine

Novel Applications in Specialized Chemical Synthesis

The bifunctional nature of N,N,N-Trimethyl Ethylenediamine (B42938) makes it a valuable precursor and intermediate in the synthesis of high-value, complex molecules. Researchers are increasingly leveraging its distinct nucleophilic centers to construct elaborate molecular architectures.

Key applications in this domain include its role as a crucial intermediate in the production of fine chemicals, notably certain kinase inhibitors utilized in targeted cancer therapies sigmaaldrich.comsigmaaldrich.com. The demand for these advanced pharmaceuticals is a significant driver for ongoing research into more efficient synthetic routes for N,N,N-Trimethyl Ethylenediamine itself sigmaaldrich.com.

Another significant area of application is in the synthesis of specialized surfactants. It serves as a precursor for novel gemini (B1671429) surfactants, which are compounds characterized by having two hydrophilic head groups and two hydrophobic tails sigmaaldrich.comgoogle.comfishersci.ca. These surfactants exhibit unique aggregation behaviors and surface properties. For instance, it is used in the preparation of N,N-dimethyl-N-{2-[N'-methyl-N'-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides google.comfishersci.ca.

Furthermore, its utility extends to being a key amine component for the in-situ formation of α-amino alkoxides, which are versatile reagents in organic synthesis sigmaaldrich.comgoogle.comfishersci.ca. The compound's structure also allows for sequential reactions, making it an effective building block for more complex molecules where differential reactivity at the two nitrogen centers can be exploited sigmaaldrich.com.

Table 1: Selected Applications of this compound in Chemical Synthesis
Application AreaSpecific Role of this compoundResulting Product/Intermediate
PharmaceuticalsKey intermediateKinase inhibitors (e.g., Osimertinib intermediate) sigmaaldrich.com
Surfactant ChemistryPrecursorNovel gemini surfactants sigmaaldrich.comgoogle.comfishersci.ca
Organic SynthesisAmine component for in-situ formationα-Amino alkoxides sigmaaldrich.comgoogle.comfishersci.ca
Complex Molecule SynthesisBifunctional building blockVarious complex organic molecules sigmaaldrich.com
Fine ChemicalsPrecursorN,N'-dimethyl-N'-(2-hydroxy-aethyl)-aethylendiamin sigmaaldrich.com

Advanced Catalytic Systems Incorporating this compound

The presence of two nitrogen atoms with available lone pairs of electrons makes this compound an effective ligand in coordination chemistry sigmaaldrich.comgoogle.com. Its ability to act as a bidentate ligand, binding to a central metal ion through both nitrogen atoms, is fundamental to its role in catalysis.

Research is actively exploring the catalytic potential of metal complexes formed with this compound. These complexes are being developed for a variety of organic transformations. For example, copper complexes of this compound have been synthesized and studied using advanced spectroscopic methods, providing insights into their structure and potential catalytic activity sigmaaldrich.comgoogle.comresearchgate.net. Similarly, the synthesis and structural analysis of a nickel(II) complex, trans-diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride, has been reported, highlighting the coordination versatility of the ligand doe.gov.

Beyond its role as a ligand, this compound can also function directly as an organic catalyst, particularly in reactions that benefit from its basic and nucleophilic character, such as certain nucleophilic substitution reactions google.com. Its ability to stabilize reactive intermediates is another key feature that enhances reaction rates in various catalytic cycles google.com.

Table 2: Catalytic Systems and Roles of this compound
Catalytic System TypeRole of this compoundExamples / Research Focus
Metal-Ligand ComplexesBidentate LigandFormation of stable complexes with transition metals like Copper(II) and Nickel(II) for potential use in organic synthesis sigmaaldrich.comdoe.gov.
OrganocatalysisBase and/or Nucleophilic CatalystCatalyzing nucleophilic substitution reactions google.com.
Reaction Rate EnhancementStabilizer of Reactive IntermediatesAccelerating reactions by stabilizing charged or transient species google.com.

Rational Design of this compound-Based Materials for Targeted Functions

The rational design of functional materials is an expanding frontier for this compound. Its specific chemical structure is being incorporated into materials to impart targeted properties and functions.

A prominent example is its use in creating functional polymers. A polymer-bound (N,N,N′-Trimethylethylenediamine)platinum(II) chloride has been developed, where the diamine acts as a ligand to immobilize a catalytically active metal center onto a polymer support. This approach combines the catalytic activity of the metal complex with the practical advantages of a heterogeneous catalyst, such as ease of separation and recyclability.

While not yet extensively reported for this compound itself, a related area of development involves the synthesis of ionic liquids from similar diamine structures. For instance, N,N,N',N'-tetramethylethylenediamine has been used to prepare disulfonic acid group acidic ionic liquids. These materials can serve as highly active and recyclable catalysts or solvents in organic reactions. This points to a potential research avenue for designing novel ionic liquids based on the this compound scaffold.

The primary and most established application in materials science remains the synthesis of gemini surfactants, as mentioned previously sigmaaldrich.comgoogle.comfishersci.ca. The design of these surfactants allows for the fine-tuning of properties such as surface tension and micellization, which are critical for applications in detergency, emulsification, and formulation science.

Challenges and Opportunities in this compound Research and Development

The growing interest in this compound is accompanied by both challenges in its production and significant opportunities for its application.

Challenges:

Synthesis and Environmental Impact: Traditional laboratory synthesis methods often face challenges. For example, some routes generate substantial amounts of high-salt and high-ammonia nitrogen wastewater, which is difficult and costly to treat sigmaaldrich.com.

Cost and Scalability: Certain synthetic pathways rely on expensive raw materials or catalysts that are consumed in large quantities, generating significant solid waste and hindering cost-effective industrial-scale production sigmaaldrich.com.

Process Safety: Some established synthesis protocols involve safety risks, such as the use of highly reactive solid alkali or managing the escape of volatile and flammable methylamine (B109427) gas sigmaaldrich.com.

Opportunities:

Growing Market Demand: The increasing demand for this compound, particularly as a key intermediate for kinase inhibitors in the pharmaceutical industry, presents a major commercial opportunity sigmaaldrich.comsigmaaldrich.com.

Green Chemistry: There is a significant opportunity in the development of greener, more efficient, and safer synthesis methods. Recent innovations, such as the development of environmentally friendly synthesis processes described in patent literature, aim for zero discharge of wastewater and solid waste, with high recycling rates for byproducts sigmaaldrich.com.

Expanded Applications: The versatility of the molecule as a ligand, catalyst, and building block opens up opportunities for its use in new catalytic systems and the design of novel functional materials with tailored properties.

Table 3: Summary of Challenges and Opportunities
CategoryDescription
Challenges
  • Generation of difficult-to-treat industrial wastewater sigmaaldrich.com.
  • High cost of raw materials and catalysts in some synthetic routes sigmaaldrich.com.
  • Safety hazards associated with traditional synthesis processes sigmaaldrich.com.
  • Opportunities
  • High demand from the pharmaceutical sector for manufacturing kinase inhibitors sigmaaldrich.com.
  • Development of sustainable and cost-effective "green" manufacturing processes sigmaaldrich.comsigmaaldrich.com.
  • Exploration of new applications in advanced catalysis and materials science.
  • Referenced Compounds

    Compound Name
    This compound
    N,N,N',N'-Tetramethylethylenediamine
    N,N-dimethyl-N-{2-[N'-methyl-N'-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides
    N,N'-dimethyl-N'-(2-hydroxy-aethyl)-aethylendiamin
    Osimertinib
    Copper(II)
    Nickel(II)
    Platinum(II)
    Methylamine

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are optimal for preparing tri-substituted ethylenediamine derivatives, and how can reaction conditions be tailored to improve yield?

    • Methodology : Tri-substituted ethylenediamine derivatives (e.g., Mannich bases) are synthesized via alkylation or condensation reactions. For example, refluxing ethylenediamine with substituted phenols and formaldehyde in methanol under anhydrous sodium acetate yields Schiff base ligands. Key parameters include molar ratios (e.g., 2:1 phenol-to-ethylenediamine), reflux duration (~1 hour), and purification via recrystallization . Adjusting substituent positions on aromatic rings (e.g., para vs. ortho) can influence reaction efficiency and product stability .

    Q. How can researchers characterize the structural purity of tri-substituted ethylenediamine compounds?

    • Methodology : Use a combination of:

    • NMR spectroscopy : To confirm substitution patterns (e.g., methyl group integration in 1H^1H-NMR).
    • FT-IR : Identification of amine (-NH) and carbonyl (C=O) stretches in Schiff base derivatives .
    • X-ray diffraction : For crystallographic validation of molecular geometry, as demonstrated in tri-hydroxybenzyl ethylenediamine derivatives .
    • Elemental analysis : To verify stoichiometry and purity .

    Q. What safety protocols are critical when handling ethylenediamine derivatives in laboratory settings?

    • Methodology :

    • Storage : Under inert gas (e.g., nitrogen) due to air/moisture sensitivity .
    • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure, as these compounds are toxic upon contact .
    • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

    Advanced Research Questions

    Q. How do tri-substituted ethylenediamine ligands affect the kinetics and thermodynamics of metal-catalyzed reactions?

    • Methodology :

    • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy or potentiometric titration. For example, palladium(II) complexes with ethylenediamine derivatives exhibit ligand-dependent redox behavior, influencing catalytic cycles .
    • Thermodynamic analysis : Calculate stability constants (logK\log K) of ternary complexes (e.g., Pd(II)-EDDA-bioligand systems) using pH-metric titration .
    • DFT calculations : To model electronic effects of substituents on ligand-metal binding .

    Q. What experimental strategies resolve contradictions in surfactant behavior of ethylenediamine-based gemini compounds?

    • Methodology :

    • Critical micelle concentration (CMC) determination : Use surface tension measurements or conductometry to assess fluorocarbon chain length effects (e.g., 2Cn(F) edda\text{2C}_n\text{(F) edda}, n=4,6,8n = 4, 6, 8) .
    • Potentiometric studies : Compare protonation equilibria of surfactants in aqueous vs. organic solvents to explain anomalous aggregation behavior .

    Q. How can ethylenediamine derivatives be engineered for supramolecular assembly applications?

    • Methodology :

    • Ligand design : Introduce hydrogen-bonding or π-stacking motifs (e.g., pyridyl groups) to control self-assembly. For example, TEMED-based Pd(II) complexes form molecular squares or triangles depending on solvent polarity .
    • Dynamic light scattering (DLS) : To monitor equilibrium shifts between assemblies in solution .
    • Single-crystal analysis : Validate supramolecular geometries .

    Q. What analytical approaches quantify trace impurities in ethylenediamine derivatives during quality control?

    • Methodology :

    • GC-MS with nitrogen-selective detection : For detecting residual amines (e.g., Quadrol in plasma) with internal standards like tetrakis(2-hydroxybutyl)ethylenediamine .
    • HPLC-UV : To separate and quantify byproducts from alkylation reactions .

    Methodological Notes

    • Contradictions in Data : For example, surfactant CMC values may vary due to fluorocarbon chain length or solvent purity. Cross-validate results using multiple techniques (e.g., conductometry + surface tension) .
    • Advanced Synthesis : Optimize alkylation steps using phase-transfer catalysts (e.g., CsOH) to enhance N,N-dioctyl ethylenediamine yields .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.